molecular formula C9H9ClOS B231571 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene

1-chloro-4-[2-(methylsulfinyl)vinyl]benzene

Cat. No.: B231571
M. Wt: 200.69 g/mol
InChI Key: KWIIEDMAHNVLDQ-SREVYHEPSA-N
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Description

1-chloro-4-[2-(methylsulfinyl)vinyl]benzene is an organic compound characterized by the presence of a methylsulfinyl group and a chlorine atom attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and methylsulfinyl precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the methylsulfinyl precursor.

    Coupling Reaction: The deprotonated methylsulfinyl group is then coupled with 4-chlorostyrene through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[2-(methylsulfinyl)vinyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Functionalized styrene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

1-chloro-4-[2-(methylsulfinyl)vinyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene involves its interaction with molecular targets through its functional groups. The methylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-beta-(Methylsulfinyl)-4-bromostyrene: Similar structure but with a bromine atom instead of chlorine.

    (Z)-beta-(Methylsulfinyl)-4-fluorostyrene: Similar structure but with a fluorine atom instead of chlorine.

    (Z)-beta-(Methylthio)-4-chlorostyrene: Similar structure but with a methylthio group instead of methylsulfinyl.

Uniqueness

1-chloro-4-[2-(methylsulfinyl)vinyl]benzene is unique due to the presence of both the methylsulfinyl group and the chlorine atom, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with molecular targets.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-chloro-4-[(Z)-2-methylsulfinylethenyl]benzene

InChI

InChI=1S/C9H9ClOS/c1-12(11)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6-

InChI Key

KWIIEDMAHNVLDQ-SREVYHEPSA-N

Isomeric SMILES

CS(=O)/C=C\C1=CC=C(C=C1)Cl

SMILES

CS(=O)C=CC1=CC=C(C=C1)Cl

Canonical SMILES

CS(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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